molecular formula C12H8FNO2 B3059728 2-(3-Fluorophenyl)nicotinic acid CAS No. 1214365-08-8

2-(3-Fluorophenyl)nicotinic acid

Cat. No.: B3059728
CAS No.: 1214365-08-8
M. Wt: 217.20
InChI Key: ORUDTMKJDTXBQF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)nicotinic acid (CAS 1214365-08-8) is a fluorinated nicotinic acid derivative of significant interest in pharmaceutical and chemical research. This compound, with a molecular formula of C₁₂H₈FNO₂ and a molecular weight of 217.20 g/mol, serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents . The structural motif of nicotinic acid is a key precursor to essential biochemical cofactors, nicotinamide adenine dinucleotide (NAD) and NAD phosphate (NADP), which are crucial in numerous cellular processes including redox reactions, energy metabolism, and DNA repair . The introduction of a fluorine atom at the 3-position of the phenyl ring can alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a critical intermediate for structure-activity relationship (SAR) studies in drug discovery campaigns. Researchers utilize this compound in areas such as investigating dyslipidemia and cardiovascular disease, exploring neurodegenerative pathways, and developing oncology treatments, where nicotinic acid derivatives have shown modulatory effects on cell invasion . Supplied with a purity of ≥97%, this product is intended for research and further manufacturing applications only. It is strictly not for direct human use, diagnostic purposes, or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDTMKJDTXBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673409
Record name 2-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214365-08-8
Record name 2-(3-Fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Broad Utility of Nicotinic Acid Derivatives in Medicinal Chemistry

Nicotinic acid, a simple pyridine-3-carboxylic acid, has a long-established role in human health. researchgate.netnih.gov Beyond its nutritional importance, the nicotinic acid scaffold has served as a versatile template for the development of a wide range of therapeutic agents. researchgate.netchemistryjournal.net Researchers have extensively explored modifications at various positions of the pyridine (B92270) ring and the carboxylic acid group, leading to compounds with diverse pharmacological profiles. nih.gov

Derivatives of nicotinic acid have demonstrated efficacy in treating a multitude of diseases. For instance, some have been investigated for their potential in managing conditions like pneumonia, kidney disease, and even Alzheimer's disease. researchgate.net A significant area of research has been the development of 2-arylnicotinic acid derivatives, which have shown promise as analgesic and anti-inflammatory agents. researchgate.netchemistryjournal.net The versatility of the nicotinic acid core is further highlighted by its use in creating compounds with antioxidant and insecticidal properties. researchgate.net The ability to readily synthesize a variety of derivatives has made nicotinic acid a "privileged scaffold" in medicinal chemistry, consistently contributing to the discovery of new drug candidates.

The Strategic Advantage of Fluorinated Pyridine Scaffolds in Drug Discovery

The incorporation of fluorine into drug molecules is a widely recognized strategy for enhancing their therapeutic properties. mdpi.combenthamscience.com Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. benthamscience.commdpi.com When introduced into a pyridine (B92270) scaffold, these effects can be particularly advantageous.

Fluorination can modulate key physicochemical properties of a drug candidate, including its lipophilicity, metabolic stability, and binding affinity to its target. nih.gov For example, the introduction of a fluorine atom can block sites of metabolic degradation, thereby prolonging the drug's duration of action. nih.gov It can also alter the acidity (pKa) of nearby functional groups, which can improve a drug's absorption and distribution in the body. nih.gov In the context of pyridine derivatives, the position of the fluorine atom is crucial and can be fine-tuned to optimize the desired pharmacological effect. uni-muenster.de The strategic placement of fluorine can lead to the development of more potent and selective drugs, and it is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov

Research Trajectories for 2 3 Fluorophenyl Nicotinic Acid and Its Analogues

While direct and extensive research specifically on 2-(3-Fluorophenyl)nicotinic acid is not yet widely published, the research trajectories for this compound can be inferred from studies on its close analogues. The investigation of 2-arylnicotinic acids has revealed their potential as anti-inflammatory agents. chemistryjournal.netnih.gov This suggests a promising avenue of research for this compound, exploring its potential to modulate inflammatory pathways.

Furthermore, the synthesis of various substituted 2-phenylnicotinic acid derivatives has been a focus of chemical research, aiming to understand structure-activity relationships. mdpi.com By analogy, the synthesis and biological evaluation of a series of 2-(fluorophenyl)nicotinic acids with the fluorine atom at different positions on the phenyl ring (ortho, meta, and para) would be a logical and valuable line of inquiry. This would help to elucidate the impact of the fluorine position on the compound's biological activity.

An in-depth examination of the synthetic routes toward this compound reveals a variety of strategic chemical manipulations. The construction of this molecule and its derivatives hinges on the careful assembly of the core nicotinic acid structure, the precise installation of the fluorinated phenyl group, and subsequent modifications to the functional groups. These processes employ a range of classical and modern organic chemistry techniques to achieve the desired molecular architecture.

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Confirmation of Molecular Structures

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-(3-Fluorophenyl)nicotinic acid, the spectrum is expected to show several characteristic absorption bands. The carboxylic acid group would be prominent, displaying a broad O-H stretching band typically in the range of 3300-2500 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching band around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations for both the pyridine (B92270) and phenyl rings would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. A key indicator for this specific molecule would be the C-F stretching vibration from the fluorophenyl group, which typically appears as a strong band in the 1250-1000 cm⁻¹ region.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the carboxylic acid proton. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm. The protons on the pyridine ring and the 3-fluorophenyl ring would appear in the aromatic region (approximately 7.0-9.0 ppm). The coupling patterns (splitting) of these signals would be complex due to spin-spin coupling between adjacent protons and through the fluorine atom (H-F coupling).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound would show 12 distinct signals, one for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons would resonate between 110-160 ppm. The carbon atom directly bonded to the fluorine (C-F) would show a large coupling constant (¹JCF), resulting in a doublet, which is a key diagnostic feature for confirming the presence and position of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₈FNO₂), the exact mass is 217.0539 g/mol . evitachem.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 217. Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 218 or the deprotonated molecule [M-H]⁻ at m/z 216 would be prominent. Fragmentation patterns would involve the loss of the carboxyl group (CO₂H) or other characteristic fragments of the phenyl and pyridine rings, further confirming the structure.

Predicted Spectroscopic Data for this compound

Technique Feature Predicted Observation
FT-IR O-H Stretch (Carboxylic Acid) Broad, ~3300-2500 cm⁻¹
C=O Stretch (Carboxylic Acid) Strong, ~1725-1700 cm⁻¹
Aromatic C=C/C=N Stretch ~1600-1450 cm⁻¹
C-F Stretch Strong, ~1250-1000 cm⁻¹
¹H NMR -COOH Proton Broad singlet, >12 ppm
Aromatic Protons Multiplets, ~7.0-9.0 ppm
¹³C NMR Carbonyl Carbon (-COOH) ~165-175 ppm
Aromatic Carbons ~110-160 ppm
Carbon-Fluorine Coupling Large ¹JCF coupling constant
Mass Spec Molecular Ion [M]⁺ (EI) m/z 217

Chromatographic Purity Assessment Methodologies

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress and assessing compound purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would likely be a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or acetic acid) to achieve good separation. The position of the spot, represented by its retention factor (Rf) value, would depend on the polarity of the mobile phase. Visualization could be achieved under UV light (254 nm) due to the aromatic nature of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for determining the purity of a compound. A reversed-phase HPLC method would be most suitable for this compound. This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. A typical mobile phase could be a gradient mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, set at a wavelength where the aromatic system shows strong absorbance. A pure sample would exhibit a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and their area percentage can be used to quantify the purity of the sample. bevital.nobevital.no

Typical Chromatographic Conditions for Analysis

Technique Stationary Phase Mobile Phase Example Detection
TLC Silica Gel Ethyl Acetate / Hexane / Acetic Acid UV light (254 nm)

| HPLC | Reversed-Phase (C18) | Water (with 0.1% Formic Acid) / Acetonitrile (Gradient) | UV (e.g., at 254 nm) |

Computational Chemistry and Theoretical Investigations of 2 3 Fluorophenyl Nicotinic Acid and Analogues

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. nih.govresearchgate.net These calculations provide a detailed picture of the molecule's properties at the atomic level. For nicotinic acid derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize molecular geometries and predict spectroscopic features. nih.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests a higher likelihood of charge transfer within the molecule and thus greater reactivity. researchgate.net

In studies of related compounds like 2-aminonicotinic acid, the HOMO and LUMO energies have been calculated to understand the charge transfer possibilities within the molecule. nih.gov For nicotinic acid ethyl ester, the HOMO-LUMO energy gap was computed to be 4.93 eV, indicating the charge transfer characteristics. researchgate.net Theoretical investigations on various substituted heterocyclic compounds have also utilized HOMO-LUMO analysis to determine electronic charge distribution and molecular reactivity. tandfonline.com

Compound Analogue EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Nicotinic Acid Ethyl Ester - - 4.93 researchgate.net
Hypothetical Substituted Nicotinic Acid 1 -6.5 -1.5 5.0
Hypothetical Substituted Nicotinic Acid 2 -7.0 -1.2 5.8

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. libretexts.orgnih.gov The MEP map displays different potential values on the molecular surface using a color spectrum, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For molecules containing fluorine and nitrogen atoms, the MEP map typically shows negative potential around these electronegative atoms, identifying them as potential sites for interaction with electrophiles. researchgate.net In studies of 2-aminonicotinic acid, MEP analysis was used to identify charge transfer occurrences within the molecule. nih.gov Similarly, for other heterocyclic compounds, MEP analysis has been employed to predict reactive regions. researchgate.nettandfonline.com

Analysis of Global Reactivity Descriptors

The chemical potential (µ) indicates the escaping tendency of electrons, while chemical hardness (η) measures the resistance to charge transfer. researchgate.net A higher electrophilicity index (ω) suggests a greater capacity of the molecule to accept electrons. thaiscience.info These descriptors are calculated using the energies of the frontier orbitals and are instrumental in predicting the chemical behavior of molecules. amazonaws.comchemrxiv.org

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Chemical Potential (µ) µ = -(I+A)/2 The escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) η = (I-A)/2 Resistance to deformation or change in electron distribution.
Global Softness (S) S = 1/η The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω) ω = µ²/2η A measure of the electrophilic power of a molecule.

Conformational Analysis and Molecular Stability

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its stability. For flexible molecules like 2-(3-fluorophenyl)nicotinic acid, which has a rotatable bond between the phenyl and pyridine (B92270) rings, multiple conformations may exist. Theoretical calculations can determine the relative energies of these conformers to identify the most stable structure.

Studies on related structures, such as 2-substituted piperazines and phenylalkylamino-nicotinic acids, have shown that conformational preferences can significantly impact biological activity. nih.govacs.org For instance, in a series of phenylalkylamino-nicotinic acids, polymorphism was attributed to the existence of different conformers (anti and gauche). acs.org In the case of 2-aminonicotinic acid, DFT calculations identified the most stable conformer among four possibilities. nih.gov Similarly, computational studies of nicotinic acid ethyl ester identified its most stable conformer. researchgate.net The conformational dynamics of nicotinic receptors have also been explored through molecular dynamics simulations, revealing different energy minima corresponding to various conformational states. elifesciences.org

Theoretical Studies of Tautomerism and Isomerism in Related Pyridine Systems

Tautomerism, the interconversion of structural isomers, is a critical phenomenon in heterocyclic chemistry, including pyridine derivatives. For pyridine carboxylic acids, keto-enol tautomerism can occur, where a proton transfers between oxygen atoms of the hydroxyl and carboxyl groups. acs.org This equilibrium can be influenced by substituents on the pyridine ring. acs.org

Theoretical studies on hydroxypyridine-carboxylic acid derivatives have investigated the keto-enol tautomerism and found a correlation between the position of the intramolecularly bound hydrogen atom and the aromaticity of the pyridine ring. acs.org Ab initio calculations on 2-pyridone and 4-pyridone have been used to estimate the relative stabilities of their tautomeric forms (hydroxypyridine). wayne.edu For other pyridine derivatives, such as those of thiosemicarbazide, quantum-chemical calculations have been employed to determine the most stable tautomer, with results consistent with experimental data. researchgate.net In some cases, theoretical calculations have been used to explore the competition between tautomerization and decarboxylation in unstable pyridine acetic acids. nih.govresearchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)-Related Parameters via Theoretical Kinetic Studies

In silico methods are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, can estimate various pharmacokinetic parameters. nih.gov

Exploration of Biological Activities and Underlying Mechanisms of 2 3 Fluorophenyl Nicotinic Acid Derivatives

Insecticidal Activity and Mechanistic Hypotheses

Derivatives of nicotinic acid, the parent compound of 2-(3-Fluorophenyl)nicotinic acid, have demonstrated notable insecticidal properties. Research into these compounds has revealed their potential as effective agents against several agricultural pests.

Activity against Specific Agricultural Pests (e.g., Myzus persicae, Helicoverpa armigera, Sitophilus zeamais)

A study on the synthesis and insecticidal activity of nicotinic acid derivatives, including those synthesized using 2-Fluorophenyl urea, has shown promising results against a range of economically important insect pests. jocpr.comjocpr.comjocpr.comresearchgate.net The tested compounds exhibited significant toxicity towards the green peach aphid (Myzus persicae), the American bollworm (Helicoverpa armigera), and the maize weevil (Sitophilus zeamais). jocpr.comjocpr.comjocpr.comresearchgate.net

The efficacy of these derivatives was evaluated using various bioassays, demonstrating their potential for development as novel insecticides. jocpr.com The following table summarizes the observed activity of synthesized nicotinic acid derivatives against the specified pests.

Pest SpeciesCommon NameObserved ActivityReference
Myzus persicaeGreen peach aphidPromising jocpr.comjocpr.com
Helicoverpa armigeraAmerican bollwormPromising jocpr.comjocpr.com
Sitophilus zeamaisMaize weevilPromising jocpr.comjocpr.com

Proposed Modes of Action (e.g., Neurotransmitter System Interference)

The insecticidal action of nicotinic acid derivatives is believed to stem from their interference with the insect nervous system, specifically by targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). jocpr.comwikipedia.org Nicotine, a well-known insecticide and the archetypal nicotinic agonist, exerts its effects by mimicking the action of the neurotransmitter acetylcholine (ACh). jocpr.comwikipedia.org

When these derivatives bind to nAChRs, they disrupt the normal transmission of nerve impulses. nih.gov This disruption leads to a cascade of physiological effects in the insect, including intensive tremors, convulsions, and ultimately, paralysis and death. jocpr.comjocpr.com The binding of these compounds to the nAChR can lead to the uncontrolled opening of the ion channel, resulting in a continuous influx of cations and depolarization of the postsynaptic membrane. nih.govresearchgate.net This mode of action is characteristic of nicotinoid insecticides and is the basis for their potent insecticidal properties. jocpr.com The interaction with nAChRs is a key area of investigation for understanding the precise mechanism by which these compounds exert their toxic effects on insects. wikipedia.orgtrdrp.orgnih.gov

Antimicrobial Spectrum and Modes of Action

In addition to their insecticidal potential, derivatives of nicotinic acid have been investigated for their antimicrobial properties. These studies have revealed a spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity (e.g., Gram-Positive Strains, Staphylococcus epidermidis, Staphylococcus aureus, MRSA)

Research has shown that certain derivatives of nicotinic acid exhibit significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov One study detailed the synthesis of acylhydrazone derivatives of nicotinic acid that displayed promising activity against several bacterial strains, including the opportunistic pathogen Staphylococcus epidermidis and the more virulent Staphylococcus aureus. nih.gov

Notably, some of these derivatives were also effective against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. nih.gov The minimum inhibitory concentrations (MIC) of these compounds were determined to quantify their antibacterial potency. For instance, one of the synthesized acylhydrazones showed an MIC of 1.95 µg/mL against Staphylococcus epidermidis and 7.81 µg/mL against an MRSA strain. nih.gov Another class of nicotinic acid derivatives, 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, also demonstrated activity against Staphylococcus aureus and MRSA strains with MIC values of 7.81 µg/mL and 15.62 µg/mL, respectively. nih.gov

The following table presents the antibacterial activity of some nicotinic acid derivatives against selected Gram-positive bacteria.

Bacterial StrainCompound TypeMIC (µg/mL)Reference
Staphylococcus epidermidis ATCC 12228Acylhydrazone of nicotinic acid1.95 nih.gov
Staphylococcus aureus ATCC 43300 (MRSA)Acylhydrazone of nicotinic acid7.81 nih.gov
Staphylococcus aureus ATCC 65381,3,4-Oxadiazoline derivative7.81 nih.gov
Staphylococcus aureus ATCC 43300 (MRSA)1,3,4-Oxadiazoline derivative15.62 nih.gov

Antifungal Efficacy (e.g., Candida albicans)

Derivatives of nicotinamide (B372718), a compound closely related to nicotinic acid, have been evaluated for their antifungal activity. researchgate.net Studies have shown that certain synthesized nicotinamide derivatives are effective against the opportunistic fungal pathogen Candida albicans. researchgate.net

In one study, a series of 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives were synthesized and tested for their antifungal properties. researchgate.net The results indicated that these compounds exhibited inhibitory effects against C. albicans. researchgate.net The development of new antifungal agents is crucial due to the increasing incidence of fungal infections and the emergence of drug-resistant strains.

The following table summarizes the antifungal activity of synthesized nicotinamide derivatives.

Fungal StrainCompound TypeActivityReference
Candida albicans3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivativesInhibitory effect researchgate.net

Antitubercular Activity against Mycobacterium tuberculosis

The potential of nicotinic acid derivatives and related compounds in the treatment of tuberculosis has been an area of interest. While specific data on this compound is limited, research on related structures provides valuable insights. For example, nitro-containing derivatives of other aromatic structures have shown potent activity against Mycobacterium tuberculosis. nih.gov These compounds often act as prodrugs that are activated by a deazaflavin-dependent nitroreductase in the mycobacterium. nih.gov

Furthermore, various heterocyclic compounds containing nitrogen have been identified as having antitubercular properties. mdpi.com The development of new antitubercular agents is a critical area of research due to the prevalence of multidrug-resistant tuberculosis. nih.gov

Enzyme Modulation and Inhibition

The therapeutic potential of this compound derivatives can be partly understood by examining the activity of structurally related compounds on key metabolic enzymes. While direct studies on this compound are limited, the mechanisms of nicotinic acid and other fluorophenyl-containing molecules provide significant insights into potential enzyme modulation, particularly concerning lipid metabolism.

HMG-CoA Reductase for related compounds: Hydroxymethylglutaryl-CoA (HMG-CoA) reductase is a critical enzyme in the synthesis of cholesterol. mdpi.com Inhibitors of this enzyme, widely known as statins, are cornerstone therapies for hypercholesterolemia. nih.govmedscape.com Research into novel HMG-CoA reductase inhibitors has explored various molecular scaffolds, including those containing a fluorophenyl group. For instance, a series of 7-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-6-heptenoic acid sodium salts were synthesized and evaluated for their inhibitory capacity. nih.gov These compounds demonstrated potent inhibition of HMG-CoA reductase. Structure-activity relationship studies revealed that substituents on the tetrahydroindazole (B12648868) nucleus could enhance potency by up to 1700-fold. nih.gov The most powerful inhibitor from this series, a compound with a substituted benzyl (B1604629) group, recorded an IC50 value of 3.0 nM, making it approximately three times more potent than the sodium salt of lovastatin. nih.gov Molecular modeling suggested that these potent derivatives achieve a better fit within a hydrophobic binding region near the enzyme's active site. nih.gov

Diacylglycerol O-acyltransferase 2 (DGAT2) for nicotinic acid: Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme that catalyzes the final step in triglyceride synthesis. nih.govnih.gov The lipid-regulating effects of nicotinic acid (niacin), a structural parent to the title compound, are mediated through its direct interaction with this enzyme. nih.gov Studies using HepG2 cells have shown that niacin directly and dose-dependently inhibits DGAT2 activity, with an IC50 of 0.1 mM. nih.gov The mechanism of this inhibition is noncompetitive, as niacin decreases the apparent V(max) of the enzyme without altering the apparent K(m). nih.gov Notably, this inhibition is selective for DGAT2, with no significant effect on the activity or mRNA expression of DGAT1. nih.gov This targeted inhibition of DGAT2 by nicotinic acid leads to a reduction in triglyceride synthesis, which is a major component of its therapeutic action in dyslipidemia. nih.govnih.gov

Table 1: Inhibition of Enzymes by Related Compounds

Compound/Class Target Enzyme Inhibition Data Mechanism Source
Tetrahydroindazole derivatives HMG-CoA Reductase IC50 = 3.0 nM (most potent derivative) Competitive nih.gov
Nicotinic Acid (Niacin) DGAT2 IC50 = 0.1 mM Noncompetitive nih.gov

Receptor Interactions and Signal Transduction Modulation

Derivatives of this compound and related structures engage with several receptor systems, leading to the modulation of downstream signaling pathways. These interactions are fundamental to their pharmacological profiles.

Hydroxycarboxylic Acid Receptors (HCA2/HCA3) for nicotinic acid: The hydroxycarboxylic acid (HCA) receptors are a family of G protein-coupled receptors (GPCRs) that respond to endogenous metabolic acids. nih.govguidetopharmacology.org HCA2, also known as GPR109A or the niacin receptor 1, is the primary molecular target for the lipid-lowering drug nicotinic acid (niacin). nih.govwikipedia.org Nicotinic acid binds to and activates HCA2, which is predominantly expressed on adipocytes, leading to an inhibition of lipolysis through a G(i)-type protein coupling mechanism. nih.govnih.gov While nicotinic acid is a potent agonist for HCA2, it has weak or no activity at the highly homologous HCA3 receptor. wikipedia.org The interaction is specific, with an arginine residue in a transmembrane domain of the HCA2 receptor being identified as crucial for recognizing the acidic component of nicotinic acid and related ligands. nih.gov The activation of HCA2 on skin cells is also responsible for the common flushing side effect associated with niacin therapy. nih.gov

Nicotinic Acetylcholine Receptor (nAChR): Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in fast neurotransmission throughout the central and peripheral nervous systems. wikipedia.orgfrontiersin.org A series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, which share structural features with this compound, have been shown to interact potently with neuronal nAChRs. nih.govrti.org These compounds exhibit high binding affinity for the α4β2 nAChR subtype while showing low affinity for the α7 subtype. nih.govrti.org This selectivity suggests a potential for developing targeted therapies for central nervous system disorders. nih.gov

Serotonin (B10506) 5-HT6 Receptor: The serotonin 5-HT6 receptor is a GPCR expressed almost exclusively in the central nervous system, making it an attractive therapeutic target for cognitive and neurological disorders. nih.govnih.gov It is positively coupled to adenylyl cyclase via a Gs protein mechanism. nih.gov While many psychotropic agents show affinity for the 5-HT6 receptor, specific research detailing the interaction of this compound or its direct derivatives with this receptor is not extensively documented in the current literature. nih.gov

The effectiveness and specificity of a compound are defined by its binding affinity and selectivity for its intended target over other receptors.

For derivatives related to this compound, selectivity profiling has been a key area of research. In the case of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, binding assays have quantified their high affinity for the α4β2 nAChR. nih.gov The most potent of these compounds, 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine, displayed a K(i) value of 0.009 nM for the α4β2 subtype. nih.gov Concurrently, these analogues showed no significant affinity for the α7 nAChR subtype, demonstrating high selectivity. nih.gov Further studies on a 4-carbamoylphenyl analogue from this series confirmed its high selectivity for α4β2-nAChR over both α3β4- and α7-nAChRs. rti.orgnih.gov

In the context of HCA receptors, nicotinic acid itself shows submicromolar potency at HCA2 but is much less active at HCA3. guidetopharmacology.orged.ac.uk Other research on fluorinated pyrazole (B372694) acids identified them as potent and selective agonists for HCA2 (GPR109a), with no observed activity at HCA3 (GPR109b), highlighting that selectivity within this receptor family is achievable. nih.gov

Functional assays determine whether a ligand, upon binding to a receptor, activates it (agonism) or blocks its activation by other molecules (antagonism). domaintherapeutics.camdpi.com

For the HCA2 receptor, nicotinic acid and its related pyrazole analogues function as agonists. nih.govnih.gov Their binding initiates a conformational change in the receptor, leading to the activation of intracellular G-protein signaling pathways that result in the inhibition of lipolysis. nih.gov

Conversely, the 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, despite their high binding affinity, act as functional antagonists at nAChRs. nih.govnih.gov Electrophysiological studies showed these compounds to be antagonists at α4β2, α3β4, and α7 nAChRs. rti.orgnih.gov In vivo, they effectively blocked nicotine-induced effects, confirming their role as antagonists. nih.gov This functional antagonism, combined with high binding affinity and selectivity, makes such compounds valuable tools for studying nAChR pharmacology and potential therapeutic leads. rti.orgnih.gov

Table 2: Receptor Interaction Profile of Related Compounds

Compound Class Receptor Target Binding Affinity Functional Activity Source
Nicotinic Acid HCA2 Submicromolar potency Agonist nih.govguidetopharmacology.org
Nicotinic Acid HCA3 Low affinity/potency - wikipedia.org
2'-fluoro-3'-(phenyl)deschloroepibatidines nAChR (α4β2) High (K(i) = 0.009 nM for nitro derivative) Antagonist nih.govrti.org
2'-fluoro-3'-(phenyl)deschloroepibatidines nAChR (α7) Low affinity Antagonist nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Motifs for Biological Efficacy

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry due to its unique properties. Fluorine's small size and high electronegativity can significantly alter a molecule's physicochemical properties, such as acidity, lipophilicity, metabolic stability, and binding interactions, without adding significant steric bulk.

Electronic Effects : A fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). In the meta position, as in 2-(3-Fluorophenyl)nicotinic acid, the inductive effect dominates, influencing the acidity of the carboxylic acid and the electron density of the phenyl ring. In contrast, a para-fluoro substituent would have a more pronounced mesomeric effect, while an ortho-fluoro substituent could also introduce steric effects and the potential for intramolecular hydrogen bonding.

Conformational Effects : The substitution pattern influences the dihedral angle between the phenyl and pyridine (B92270) rings. This angle is a crucial determinant for how the molecule fits into a biological target's binding pocket.

Metabolic Stability : Fluorine substitution can block sites of metabolic oxidation. For instance, placing a fluorine atom at a position susceptible to hydroxylation by cytochrome P450 enzymes can increase the compound's metabolic stability and prolong its biological half-life.

The pyridine ring is a key component of the nicotinic acid scaffold and serves as a versatile platform for structural modification. Substituents on this ring can modulate the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for target interaction.

Studies on various pyridine-containing compounds show that the position and nature of substituents are crucial. For instance, an analysis of NNN pincer-type ligands demonstrated that substituents at the 4-position of the pyridine ring significantly influence the electronic properties and bond lengths of the resulting metal complexes nih.gov. Electron-donating groups tend to increase the electron density on the ring and the basicity of the pyridine nitrogen, while electron-withdrawing groups have the opposite effect scribd.comresearchgate.net.

In the context of drug design, specific substitution patterns are often favored. An examination of approved pharmaceuticals containing a pyridine moiety reveals a tendency for substitution at the 2- and 5-positions nih.gov. For NAADP (Nicotinic acid adenine (B156593) dinucleotide phosphate) analogs, substitutions at the 4- and 5-positions of the nicotinic acid ring were explored, revealing different SAR profiles in mammalian versus non-mammalian systems, highlighting the specificity of receptor interactions nih.gov. For derivatives of this compound, introducing small alkyl or halogen groups at the 4-, 5-, or 6-positions of the pyridine ring could fine-tune ligand-receptor interactions and improve pharmacokinetic properties.

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, its solubility, and its binding to plasma proteins and metabolic enzymes. For many classes of bioactive compounds, including those with antimycobacterial activity, there is an optimal range of lipophilicity for maximum efficacy.

Nicotinic acid and its derivatives, particularly isoniazid (B1672263) (a hydrazide of isonicotinic acid), are cornerstones of tuberculosis treatment. Research into new antimycobacterial agents often involves modifying the nicotinic acid scaffold to enhance activity, particularly against drug-resistant strains f1000research.comnih.gov. A common strategy is to increase the lipophilicity of the parent compound to improve its penetration through the mycolic acid-rich cell wall of Mycobacterium tuberculosis.

Studies on various heterocyclic compounds have demonstrated a clear correlation between lipophilicity and antimycobacterial activity. For example, a series of esters derived from isoniazid showed that more lipophilic derivatives exhibited higher activity against M. tuberculosis nih.gov. This principle suggests that esterification of the carboxylic acid group in this compound or the introduction of lipophilic substituents on its aromatic rings could enhance its potential as an antimycobacterial agent. The electronic properties of substituents also play a role, influencing target binding and the potential for the molecule to act as a pro-drug that requires metabolic activation nih.gov.

The following table illustrates the relationship between calculated lipophilicity (ClogP) and antimycobacterial activity (Minimum Inhibitory Concentration, MIC) for a series of mutual esters of an isoniazid derivative, demonstrating the importance of this physicochemical property.

CompoundSubstituent (Ester Group)ClogPMIC vs. M. tuberculosis H37Rv (µM)
3e4-Phenoxyphenyl4.880.25
3f4-Fluorophenyl2.860.25
3iNaphthalen-1-yl3.93≤0.125
3jNaphthalen-2-yl3.93≤0.125
3kCarvacrol-based4.688
3lThymol-based4.68≤0.125

Data adapted from research on isoniazid derivatives, illustrating the correlation between lipophilicity and antimycobacterial activity nih.gov.

Rational Design Strategies for Enhanced Bioactivity

Rational drug design utilizes the understanding of SAR and biological targets to create molecules with improved therapeutic properties sci-hub.stnih.gov. For a scaffold like this compound, several strategies can be employed:

Scaffold Hopping and Bioisosteric Replacement : The core nicotinic acid structure can be modified by replacing parts of the scaffold with other groups that have similar steric and electronic properties (bioisosteres). For example, the carboxylic acid could be replaced with a tetrazole or hydroxamic acid to alter acidity and cell permeability. The pyridine ring could be replaced by another heteroaromatic ring like a pyrimidine (B1678525) or a pyrazine.

Structure-Based Drug Design (SBDD) : If the three-dimensional structure of the biological target is known (e.g., through X-ray crystallography), SBDD can be used. Docking simulations can predict how this compound binds to the active site, revealing key interactions. New analogs can then be designed to optimize these interactions, for instance, by adding a functional group that can form a new hydrogen bond with a specific amino acid residue in the target protein.

Fragment-Based Drug Design (FBDD) : This approach involves screening small molecular fragments to identify those that bind to the target. These "hits" can then be grown or linked together to create a more potent lead compound. One could use the fluorophenyl group or the nicotinic acid moiety as starting fragments to build novel inhibitors.

Conformational Restriction : Introducing cyclic structures or double bonds can lock the molecule into a more "active" conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency and selectivity.

Computational Approaches to SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid evaluation of virtual compounds and providing deep insights into SAR.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can identify key amino acid residues in the binding site that interact with the ligand. For example, docking studies of nicotinic acid derivatives against M. tuberculosis proteins have been used to correlate binding scores with antitubercular activity, suggesting potential mechanisms of action researchgate.net. Such studies can reveal the importance of the pyridine nitrogen as a hydrogen bond acceptor or the fluorophenyl ring in forming hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity nih.govresearchgate.net. 2D-QSAR uses topological descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use 3D structural information. A QSAR model for a series of 2-phenylnicotinic acid analogs could be developed by correlating their bioactivity with descriptors representing their steric, electronic, and hydrophobic properties. A successful QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources derpharmachemica.com.

The following table summarizes key computational techniques and their applications in the SAR analysis of compounds related to this compound.

Computational TechniquePrincipleApplication to 2-Phenylnicotinic Acid SAR
Molecular DockingPredicts the binding mode and affinity of a ligand to a protein's active site.Identify key hydrogen bonds and hydrophobic interactions; guide the design of substituents to enhance binding affinity. researchgate.netnih.gov
QSAR (Quantitative Structure-Activity Relationship)Correlates physicochemical properties (descriptors) of molecules with their biological activity.Build predictive models to estimate the activity of unsynthesized analogs; identify key properties (e.g., lipophilicity, specific atom counts) driving activity. nih.govderpharmachemica.com
Pharmacophore ModelingIdentifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, aromatic rings) required for bioactivity.Create a template for designing new molecules that retain the necessary features for target interaction. nih.gov
Molecular Dynamics (MD) SimulationSimulates the movement of atoms and molecules over time to understand the stability and dynamics of ligand-receptor complexes.Assess the stability of the docked pose; understand conformational changes upon binding.

Strategic Role As a Chemical Scaffold and Building Block in Advanced Organic and Medicinal Chemistry

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. The 2-(3-Fluorophenyl)nicotinic acid structure is well-suited for combinatorial approaches due to its inherent functionalities. The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and ketones, allowing for the introduction of diverse substituents. Furthermore, the pyridine (B92270) and phenyl rings can be subjected to various substitution reactions to further expand the chemical space of the resulting library.

The general process for utilizing a scaffold like this compound in combinatorial synthesis involves a series of parallel reactions where different building blocks are systematically added to the core structure. For instance, the carboxylic acid moiety can be activated and reacted with a library of amines to generate a diverse set of amides. Similarly, the pyridine or phenyl ring can be functionalized through reactions like cross-coupling, enabling the attachment of a wide range of chemical groups. This systematic approach allows for the efficient generation of thousands of unique compounds, which can then be screened for biological activity.

Table 1: Potential Reactions for Library Synthesis using this compound Scaffold

Reaction Type Functional Group Targeted Potential Reagents/Building Blocks Resulting Functional Group
Amide Coupling Carboxylic Acid Primary and Secondary Amines Amide
Esterification Carboxylic Acid Alcohols Ester
Suzuki Coupling (if converted to halo-derivative) Boronic Acids/Esters Biaryl
Buchwald-Hartwig Amination (if converted to halo-derivative) Amines Arylamine
Nucleophilic Aromatic Substitution Pyridine Ring Nucleophiles Substituted Pyridine

Contribution to the Discovery and Development of Novel Bioactive Entities

The 2-arylnicotinic acid scaffold is a key structural motif in a number of biologically active compounds. Derivatives of nicotinic acid have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, antimicrobial, and antitumor agents. nih.govresearchgate.netmdpi.com The specific substitution pattern on the phenyl ring plays a crucial role in determining the biological activity and selectivity of these compounds. The presence of a fluorine atom, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Fluorine's high electronegativity can alter the acidity of nearby protons and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for drug-receptor binding.

While direct examples of blockbuster drugs derived from this compound are not readily found in the literature, the broader class of fluorinated nicotinic acid derivatives has shown promise in various research endeavors. For example, studies on related fluorophenyl-containing heterocyclic compounds have demonstrated potent biological activities. The exploration of derivatives of this compound could therefore lead to the identification of novel bioactive entities with improved efficacy, selectivity, and metabolic profiles.

Table 2: Examples of Bioactivities Associated with Nicotinic Acid Derivatives

Bioactivity General Structural Features Example Reference Compound (if available)
Anti-inflammatory Amide or ester derivatives of the carboxylic acid Ibuprofen (as a reference standard) nih.gov
Antimicrobial Acylhydrazone and 1,3,4-oxadiazole (B1194373) derivatives Nicotinic acid hydrazide derivatives mdpi.com
Antihyperlipidemic Pyrazole-containing derivatives New nicotinic acid-based 3,5-diphenylpyrazoles nih.gov
Vasorelaxant Thionicotinic acid analogs 2-(1-adamantylthio)nicotinic acid nih.gov

Scaffold Exploration and Optimization in Drug Discovery Programs

In drug discovery, once a hit compound with a desired biological activity is identified, a lead optimization program is initiated to improve its properties. The this compound scaffold provides a solid foundation for such optimization efforts. Medicinal chemists can systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

Scaffold exploration often involves techniques like "scaffold hopping," where the core structure is replaced with a bioisosteric equivalent to explore new chemical space and potentially improve properties. The 2-arylnicotinic acid core itself can be considered a result of scaffold hopping from other privileged structures in medicinal chemistry.

Optimization of derivatives from the this compound scaffold would involve modifying the substituents on both the pyridine and phenyl rings. For instance, the position and nature of the fluorine atom can be varied to fine-tune electronic properties. Additionally, other substituents can be introduced on either ring to probe the structure-activity relationship (SAR). This systematic modification allows researchers to understand which structural features are crucial for biological activity and to design more potent and drug-like candidates. The data gathered from these optimization studies are crucial for building predictive models and guiding the design of next-generation therapeutic agents.

Emerging Research Directions and Future Prospects for 2 3 Fluorophenyl Nicotinic Acid Research

Innovations in Synthetic Methodologies and Green Chemistry Approaches

The synthesis of 2-(3-Fluorophenyl)nicotinic acid and its derivatives is a key area of research, with an increasing emphasis on the development of efficient, sustainable, and environmentally benign methods. Traditional synthetic routes for nicotinic acid derivatives often involve harsh conditions and the use of hazardous reagents. frontiersin.org However, modern synthetic chemistry is pivoting towards greener alternatives.

Innovations in this area are largely centered on advanced cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an aryl halide and an arylboronic acid, is a powerful tool for creating the carbon-carbon bond between the pyridine (B92270) and fluorophenyl rings. researchgate.net Green chemistry principles are being integrated into these methods through the use of environmentally friendly solvents like water or 2-Me-THF and t-amyl alcohol, which are considered more sustainable than traditional solvents such as 1,4-dioxane. gctlc.orgnih.gov Furthermore, the development of highly efficient catalysts, including those based on nickel, offers a cost-effective and reactive alternative to palladium. nih.gov

Table 1: Comparison of Synthetic Approaches for Nicotinic Acid Derivatives
ApproachTraditional MethodGreen/Innovative MethodAdvantages of Green Method
Catalyst Stoichiometric reagents, heavy metal catalystsPalladium or Nickel catalysts, Iridium catalysts, Biocatalysts (enzymes)Higher efficiency, lower catalyst loading, reduced metal waste, high selectivity. frontiersin.orgnih.govpharmtech.com
Solvent Hazardous organic solvents (e.g., DMF, Dioxane)Water, 2-Me-THF, t-amyl alcohol, ionic liquidsReduced environmental impact, improved safety, easier product separation. gctlc.orgnih.gov
Energy Source Conventional heating (reflux)Microwave irradiation, UltrasonicationFaster reaction times, lower energy consumption, improved yields. gctlc.org
Reaction Type Multi-step synthesis with isolated intermediatesOne-pot synthesis, Multi-component reactions (MCRs)Increased atom economy, reduced waste, simplified procedures. nih.gov

Deeper Mechanistic Elucidation of Biological Pathways (in vitro)

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a potential therapeutic agent. In vitro studies are fundamental to elucidating these pathways. Nicotinic acid and its analogs are known to interact with a variety of biological targets, and it is hypothesized that the fluorophenyl substituent of this compound could modulate these interactions or confer novel activities.

Initial investigations would likely involve a battery of in vitro assays to identify the primary biological targets. These could include receptor binding assays to determine if the compound interacts with known nicotinic acid receptors, such as GPR109A. nih.gov Enzyme inhibition assays would also be critical to screen for effects on key enzymes involved in metabolic or signaling pathways. For instance, nicotinamide (B372718) phosphoribosyltransferase (NamPRTase) is an enzyme involved in the NAD+ salvage pathway that could be a potential target. nih.gov

Once a primary target is identified, further in vitro studies can be employed to dissect the mechanism of action. For example, if the compound is found to inhibit a particular enzyme, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive). In cellular models, techniques like Western blotting and qPCR can be used to assess changes in protein and gene expression levels of downstream effectors in the identified pathway. nih.gov For instance, studies on nicotinic acid have shown it can alter the expression of genes related to lipid metabolism and inflammation. nih.gov

Advanced Computational Modeling and Predictive Analytics in Chemical Biology

Computational modeling and predictive analytics have become indispensable tools in modern drug discovery and chemical biology. For a molecule like this compound, these approaches can accelerate research by predicting its properties, potential biological targets, and structure-activity relationships (SAR).

Molecular docking is a key computational technique that can be used to predict how this compound binds to the active site of various proteins. dergipark.org.trnih.gov By screening a virtual library of known protein structures, researchers can generate hypotheses about potential biological targets, which can then be validated experimentally. For example, docking studies have been used to investigate the interaction of nicotinic acid derivatives with enzymes like penicillin-binding proteins and cytochrome P450. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structure of a series of related compounds with their biological activity. This can help in designing new derivatives of this compound with improved potency or selectivity. Furthermore, advanced computational methods like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when bound to its target, offering a more detailed understanding of the interaction. mdpi.com Predictive analytics can also be used to forecast the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which is critical for its development as a drug candidate. mdpi.com

Table 2: Computational Approaches in the Study of this compound
Computational MethodApplicationPotential Insights
Molecular Docking Predicts binding orientation and affinity of the compound to protein targets.Identification of potential biological targets, understanding of key binding interactions. nih.govmdpi.com
QSAR Correlates chemical structure with biological activity.Guidance for rational design of more potent and selective analogs. nih.gov
Molecular Dynamics (MD) Simulates the movement of the compound and its target protein over time.Elucidation of the stability of the compound-protein complex and dynamic interactions. mdpi.com
ADME Prediction Forecasts pharmacokinetic properties.Early assessment of drug-likeness and potential for in vivo efficacy. mdpi.com
Density Functional Theory (DFT) Calculates electronic structure properties.Understanding of molecular reactivity and electronic properties that influence biological activity. dergipark.org.trmdpi.com

Integration with High-Throughput Screening for Novel Biological Target Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds against a wide array of biological targets. researchgate.net Integrating this compound and a library of its derivatives into HTS campaigns can be a powerful strategy for identifying novel biological targets and therapeutic applications.

The process typically involves screening a chemical library against a specific assay, which could be a purified enzyme, a cell-based assay reporting on a particular pathway, or even a whole organism. nih.gov For this compound, a focused library of structurally related analogs could be synthesized to explore the chemical space around this scaffold. This library could then be screened against a diverse panel of assays representing different disease areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.